Home > Products > Screening Compounds P6812 > Chlordiazepoxide hydrochloride
Chlordiazepoxide hydrochloride -

Chlordiazepoxide hydrochloride

Catalog Number: EVT-3531976
CAS Number:
Molecular Formula: C16H15Cl2N3O
Molecular Weight: 336.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chlordiazepoxide hydrochloride is a long-acting benzodiazepine derivative, classified as a psychoactive drug. [] In scientific research, it serves as a valuable tool for studying anxiety, seizures, and the mechanisms of action of benzodiazepines. []

Future Directions
  • Evaluation of its potential in other therapeutic areas: Preliminary evidence suggests possible applications in conditions like cystinuria and angiospastic retinopathy. [, ] Further research is needed to confirm these findings and explore potential therapeutic benefits in other areas.
Source and Classification

Chlordiazepoxide hydrochloride is derived from benzodiazepine compounds, which are characterized by a fusion of a benzene ring and a diazepine ring. Its IUPAC name is 7-chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepin-4-ium-4-olate hydrochloride. The compound is classified under the chemical formula C16H14ClN3OC_{16}H_{14}ClN_{3}O with a molecular weight of approximately 299.76 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of chlordiazepoxide hydrochloride involves several key steps. One notable method includes the reaction of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-ketone with methylamine in an acidic medium. The process typically requires careful temperature control and purification steps to yield the final product:

  1. Initial Reaction: The starting materials are mixed in a solvent such as methanol or ethanol at controlled temperatures (10–25 °C).
  2. Stirring and Crystallization: After the addition of methylamine, the mixture is stirred for several hours before cooling to facilitate crystallization.
  3. Purification: The crude product undergoes washing and drying processes to remove impurities, yielding chlordiazepoxide hydrochloride .
Molecular Structure Analysis

Structure and Data

Chlordiazepoxide hydrochloride features a complex molecular structure that includes:

  • Benzodiazepine Framework: A seven-membered ring containing two nitrogen atoms.
  • Chlorine Substitution: A chlorine atom at position 7 enhances its pharmacological activity.

The molecular structure can be represented as follows:

Chlordiazepoxide Hydrochloride C16H14ClN3OHCl\text{Chlordiazepoxide Hydrochloride }C_{16}H_{14}ClN_{3}O\cdot HCl

Key identifiers include:

  • CAS Number: 58-25-3
  • Molecular Weight: 336.22 g/mol (including hydrochloride) .
Chemical Reactions Analysis

Reactions and Technical Details

Chlordiazepoxide hydrochloride participates in various chemical reactions typical of benzodiazepines, including:

  1. Acid-Base Reactions: As a weak base, it can react with strong acids to form stable salts.
  2. Hydrolysis: In aqueous solutions, chlordiazepoxide can hydrolyze to form less active metabolites.
  3. Metabolic Reactions: In vivo, it undergoes hepatic metabolism primarily via oxidation and conjugation pathways, yielding active metabolites such as nordiazepam .
Mechanism of Action

Process and Data

Chlordiazepoxide exerts its effects through modulation of the gamma-aminobutyric acid (GABA) receptor system:

  1. GABA Receptor Interaction: It binds to specific sites on the GABA(A) receptor complex, enhancing GABA's inhibitory effects on neuronal excitability.
  2. Neurotransmitter Release: This interaction increases chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal firing rates.
  3. Clinical Effects: The resultant pharmacological actions include anxiolytic, sedative, muscle relaxant, and anticonvulsant effects .
Physical and Chemical Properties Analysis

Physical Properties

Chlordiazepoxide hydrochloride appears as a white to practically white crystalline solid. Key physical properties include:

  • Melting Point: Approximately 236–236.5 °C
  • Solubility: Soluble in water (2000 mg/L) .

Chemical Properties

Chemical properties include:

  • pKa Value: Approximately 4.8, indicating its acidic nature.
  • LogP (Partition Coefficient): Approximately 2.44, suggesting moderate lipophilicity .
Applications

Chlordiazepoxide hydrochloride is widely used in clinical settings for:

  1. Anxiety Disorders: Effective in treating generalized anxiety disorder and panic attacks.
  2. Alcohol Withdrawal Management: Helps alleviate withdrawal symptoms during detoxification.
  3. Preoperative Anxiety Relief: Administered prior to surgical procedures to reduce anxiety levels .
Historical Development and Discovery of Chlordiazepoxide Hydrochloride

Serendipitous Synthesis and Early Pharmacological Characterization

The discovery of chlordiazepoxide hydrochloride stands as one of the most significant examples of scientific serendipity in psychopharmacology. In 1955, Leo Sternbach, a Polish chemist working at Hoffmann-La Roche in Nutley, New Jersey, was investigating a series of quinazoline-3-oxides as potential tranquilizers [1] [3]. After synthesizing approximately 40 compounds with disappointing biological results, Sternbach abandoned this line of research. However, while cleaning his laboratory in 1957, he rediscovered a previously overlooked compound (initially labeled Ro 5-0690) that had been synthesized two years earlier but never submitted for pharmacological testing [5] [7].

This compound—chemically identified as 7-chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepine-4-oxide—displayed unique pharmacological properties during initial screening. Unlike earlier compounds in the series, it demonstrated pronounced sedative effects in mice and cats without causing fatal toxicity at high doses [1] [8]. Sternbach later described the synthesis as "sheer luck" since the compound resulted from an unexpected reaction during the attempted synthesis of a heterocyclic system that was never intended to produce a benzodiazepine structure [7]. The compound's unique tricyclic structure was initially mischaracterized, and its correct benzodiazepine configuration was only identified after meticulous chemical analysis [5].

Early pharmacological characterization revealed a distinctive profile compared to existing sedatives. Animal studies demonstrated muscle relaxant properties without complete loss of motor coordination, anticonvulsant activity against pentylenetetrazol-induced seizures, and taming effects in aggressive animals [1] [8]. These properties suggested a unique mechanism of action distinct from barbiturates, prompting further investigation. The compound was eventually named chlordiazepoxide, reflecting its chlorinated structure and diazepine core [5].

Table 1: Key Events in the Serendipitous Discovery of Chlordiazepoxide

YearEventSignificance
1955Initial synthesis of Ro 5-0690Compound synthesized but shelved without testing
1957Rediscovery of sample during lab cleanupCompound submitted for biological evaluation
1958First animal studies completedDemonstrated "taming effect" in aggressive animals
1960Publication of chemical structureCorrect benzodiazepine structure identified

Evolution from Preclinical Models to First Benzodiazepine Classification

The transition from preclinical models to human application featured innovative testing approaches. Before human trials, researchers conducted unprecedented studies at the San Diego and Boston zoos, where chlordiazepoxide demonstrated remarkable "taming effects" on large felids including leopards, lions, panthers, and tigers without significant sedation [1] [5]. This dramatic effect on aggressive behavior provided compelling evidence of its anxiolytic potential and distinguished it from existing sedatives that merely depressed central nervous system function.

The first clinical trials in 1958 were conducted on schizophrenic patients under the direction of Leonard R. Hines, Roche's Biological Research director. While the drug showed limited antipsychotic efficacy, researchers observed significant reductions in anxiety symptoms—an unexpected therapeutic benefit that redirected its clinical application toward anxiety disorders [1] [5]. This discovery positioned chlordiazepoxide as a novel psychotropic agent specifically targeting anxiety, with a more favorable safety profile than existing options like barbiturates or meprobamate, particularly regarding respiratory depression risk [3].

The structural elucidation of chlordiazepoxide marked a pivotal moment in medicinal chemistry. Sternbach's team discovered that simplifying the chemical structure by eliminating the N-oxide radical and basic lateral chain produced compounds with enhanced potency [1] [10]. This led to the synthesis of diazepam in 1959 and established the core benzodiazepine structure: a benzene ring fused to a seven-membered diazepine ring [3] [10]. Chlordiazepoxide thus became the prototype compound for an entirely new class of psychotropic medications—the benzodiazepines—which would revolutionize anxiolytic therapy [3] [6].

The metabolic pathway of chlordiazepoxide was characterized through human studies, revealing a complex biotransformation process with multiple active metabolites:

Table 2: Metabolic Pathway of Chlordiazepoxide Hydrochloride

MetaboliteEnzyme InvolvementPharmacological Activity
DesmethylchlordiazepoxideCYP3A4-mediated demethylationActive metabolite
DemoxepamHepatic oxidationActive metabolite
Desmethyldiazepam (Nordiazepam)Further demethylationLong-acting active metabolite (t½=36-200h)
OxazepamGlucuronidationActive metabolite

This metabolic profile explained the drug's prolonged duration of action despite its moderate elimination half-life (5-30 hours), as its active metabolites—particularly nordiazepam with its exceptionally long half-life of 36-200 hours—contributed significantly to its clinical effects [2] [5] [8].

Patent Landscape and Intellectual Property Milestones

The intellectual property development of chlordiazepoxide hydrochloride began with its initial patenting in 1958 by Hoffmann-La Roche, securing protection for the compound and its synthesis method [4] [9]. This patent established Roche's commercial exclusivity and paved the way for the drug's introduction to the market as Librium® in 1960—the first benzodiazepine approved for medical use [5] [9]. The Librium brand name became synonymous with chlordiazepoxide and represented a revolutionary advance in psychopharmacology [3].

The patent landscape expanded significantly as Roche developed novel formulations and combination therapies. A critical intellectual property milestone was the development of fixed-dose combinations, particularly the pairing of chlordiazepoxide with clidinium bromide, a quaternary ammonium anticholinergic agent [4]. This combination, patented for gastrointestinal disorders, leveraged chlordiazepoxide's anxiolytic properties to address emotional components of conditions like irritable bowel syndrome and peptic ulcers [4] [8]. The patent (US20220040196A1) specifically covered a stabilized pharmaceutical composition designed to minimize degradation and impurity formation in the combined formulation [4].

Chlordiazepoxide hydrochloride became subject to extensive genericization following patent expirations. Current records indicate 93 approved New Drug Applications (NDAs) for various formulations, with 7 tradenames and 38 applicants in the generic market [9]. The manufacturing process has been refined to address stability challenges, particularly the compound's sensitivity to ultraviolet light and tendency to degrade in solution [2] [5]. Modern patents focus on formulation improvements such as:

  • Excipient optimization using desiccants like silica gel to enhance stability [4]
  • Coating technologies to prevent photodegradation [4]
  • Controlled-release mechanisms to manage metabolic variability [9]

The intellectual property evolution of chlordiazepoxide hydrochloride reflects the pharmaceutical lifecycle from novel psychotropic agent to extensively studied generic medication, while continuing to inspire pharmaceutical innovation in formulation science [4] [9].

Properties

Product Name

Chlordiazepoxide hydrochloride

IUPAC Name

7-chloro-4-hydroxy-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-imine;hydrochloride

Molecular Formula

C16H15Cl2N3O

Molecular Weight

336.2 g/mol

InChI

InChI=1S/C16H14ClN3O.ClH/c1-18-15-10-20(21)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15;/h2-9,21H,10H2,1H3;1H

InChI Key

PRNVHVUEIITLRV-UHFFFAOYSA-N

SMILES

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O.Cl

Solubility

1 to 5 mg/mL at 66° F (NTP, 1992)

Synonyms

7 Chloro 2 methylamino 5 phenyl 3H 1,4 benzodiazepine 4 oxide
7 Chloro N methyl 5 phenyl 3H 1,4 benzodiazepin 2 amine 4 oxide
7-chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine-4-oxide
7-Chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine 4-oxide
Chlordiazepoxide
Chlordiazepoxide Hydrobromide
Chlordiazepoxide Hydrochloride
Chlordiazepoxide Monohydrochloride
Chlordiazepoxide Perchlorate
Chlozepid
Elenium
Hydrobromide, Chlordiazepoxide
Hydrochloride, Chlordiazepoxide
Librium
Methaminodiazepoxide
Monohydrochloride, Chlordiazepoxide
Perchlorate, Chlordiazepoxide

Canonical SMILES

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.